8-Cl-ATP
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Overview
Description
8-Chloroadenosine-5’-triphosphate (sodium salt) is a derivative of the nucleotide adenosine 5’-triphosphate. It is an active metabolite of the anticancer agent 8-chloro cyclic adenosine monophosphate. This compound is known for its role in inhibiting cell growth and reducing RNA synthesis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloroadenosine-5’-triphosphate (sodium salt) is synthesized from 8-chloro cyclic adenosine monophosphate through a series of intermediates, including 8-chloroadenosine and its mono- and diphosphate forms. The synthesis involves phosphorylation reactions under controlled conditions to ensure the formation of the triphosphate .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale chemical reactions with stringent quality control to ensure high purity and yield. The compound is often formulated as a solution in water for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroadenosine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups during its synthesis.
Hydrolysis: Breakdown of the triphosphate into mono- and diphosphate forms.
Inhibition Reactions: Inhibits topoisomerase II-α-dependent relaxation of supercoiled DNA.
Common Reagents and Conditions:
Phosphorylation Reagents: Phosphoric acid derivatives.
Hydrolysis Conditions: Aqueous solutions under controlled pH and temperature.
Inhibition Conditions: Concentrations ranging from 1.5 to 8 millimolar in specific cell lines.
Major Products:
Mono- and Diphosphate Intermediates: Formed during synthesis and hydrolysis.
Inhibited DNA Forms: Resulting from the inhibition of topoisomerase II-α.
Scientific Research Applications
8-Chloroadenosine-5’-triphosphate (sodium salt) has several scientific research applications:
Cancer Research: Used to study its effects on cell growth inhibition and RNA synthesis reduction in multiple myeloma and leukemia cells.
DNA Damage and Repair Studies: Investigates its role in inhibiting topoisomerase II-α, a key enzyme in DNA replication and repair.
Biochemical Research: Utilized as a tool to understand nucleotide metabolism and its impact on cellular processes.
Mechanism of Action
The compound exerts its effects by inhibiting topoisomerase II-α, an enzyme crucial for DNA replication and repair. By reducing the enzyme’s activity, 8-Chloroadenosine-5’-triphosphate (sodium salt) decreases endogenous adenosine 5’-triphosphate levels and RNA synthesis, leading to inhibition of cell growth . This mechanism is particularly effective in cancer cells, where rapid DNA replication is essential for tumor growth .
Comparison with Similar Compounds
8-Chloroadenosine: An analog that depletes adenosine 5’-triphosphate and inhibits tumor growth in various cancer cell lines.
2-Chloroadenosine 5’-triphosphate (sodium salt): Another adenine nucleotide analog with similar inhibitory effects on cellular processes.
Uniqueness: 8-Chloroadenosine-5’-triphosphate (sodium salt) is unique due to its specific inhibition of topoisomerase II-α and its role as an active metabolite of 8-chloro cyclic adenosine monophosphate. This specificity makes it a valuable tool in cancer research and biochemical studies .
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUJGGPLKGBNZ-ZVQJTLEUSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN5Na4O13P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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